molecular formula C14H12N4O2S B2783446 2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 451469-44-6

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2783446
CAS No.: 451469-44-6
M. Wt: 300.34
InChI Key: BFUFVAFKDWQAKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the condensation of 4-oxo-1,2,3-benzotriazin-3-ylamine with thiophen-2-ylmethylamine , followed by acetylation with acetic anhydride. Detailed synthetic pathways and reaction conditions can be found in relevant literature.


Molecular Structure Analysis

The molecular structure of 2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(thiophen-2-ylmethyl)acetamide consists of a benzotriazine core with a thiophenylmethyl group and an acetamide moiety. The arrangement of atoms and functional groups determines its properties and reactivity.


Chemical Reactions Analysis

Research on the compound’s chemical reactivity, such as its reactions with other molecules, catalysis, and functional group transformations, is essential for understanding its behavior in various contexts.


Physical and Chemical Properties Analysis

Physicochemical properties, including solubility, melting point, stability, and spectroscopic data (such as NMR), contribute to our understanding of its behavior in different environments .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research into the antimicrobial and antifungal properties of compounds structurally similar to "2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(thiophen-2-ylmethyl)acetamide" has shown promising results. Studies have synthesized various derivatives that exhibit significant activity against bacterial and fungal strains. These compounds have been characterized using different spectroscopic techniques and tested in vitro for their antibacterial and antifungal efficacy against a range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans (Devi, Shahnaz, & Prasad, 2022); (Gul et al., 2017).

Anticancer Research

Compounds with a similar structural framework have been evaluated for their potential antitumor activities. Various derivatives have been synthesized and screened in vitro against a wide array of human tumor cell lines derived from different neoplastic diseases. Some compounds demonstrated considerable anticancer activity, highlighting the potential of these molecules as templates for developing new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

Synthesis of Novel Derivatives

The compound and its analogs serve as key intermediates in the synthesis of a diverse range of molecules with potential biological activities. Research has focused on synthesizing new derivatives bearing different heterocyclic rings, exploring their biological activities, and characterizing them using various analytical techniques. This work contributes to the broader field of medicinal chemistry by expanding the library of compounds with potential therapeutic applications (Mohamed, Unis, & El-Hady, 2006).

Molecular Docking and Computational Studies

Computational calculations and molecular docking studies have been employed to understand the interaction of similar compounds with biological targets. These studies help in predicting the binding modes and affinities of compounds to specific proteins or enzymes, facilitating the design of molecules with enhanced biological activity (Fahim & Ismael, 2021).

Mechanism of Action

The specific mechanism of action for this compound depends on its intended application. Further studies are needed to elucidate its interactions with biological targets or its role in chemical processes.

Safety and Hazards

Safety data, toxicity profiles, and potential hazards associated with handling or exposure to this compound should be thoroughly investigated. Researchers must follow safety protocols when working with it .

Properties

IUPAC Name

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c19-13(15-8-10-4-3-7-21-10)9-18-14(20)11-5-1-2-6-12(11)16-17-18/h1-7H,8-9H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUFVAFKDWQAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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